

A Comparative Analysis of Cross-Axis Sensitivity in the AC915 Accelerometer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AC915

Cat. No.: B15555702

[Get Quote](#)

For researchers, scientists, and drug development professionals requiring high-precision motion sensing, understanding the nuances of accelerometer performance is paramount. This guide provides a detailed comparison of the **AC915** accelerometer's cross-axis sensitivity, a critical parameter in applications where off-axis vibrations can compromise measurement accuracy. This analysis is supported by established experimental protocols for verifying sensor performance.

Understanding Cross-Axis Sensitivity

Cross-axis sensitivity, also known as transverse sensitivity, is a measure of how much an accelerometer's output is influenced by motion perpendicular to its primary sensing axis.^[1] In an ideal scenario, an accelerometer would only respond to acceleration in its designated direction. However, due to manufacturing tolerances and design characteristics, a certain degree of cross-axis sensitivity is inherent in all accelerometers.^[1] This can lead to measurement errors, particularly in environments with complex, multi-directional vibrations. For industrial applications, a typical cross-axis sensitivity of less than 5% is generally considered acceptable.^[1]

Performance Comparison: AC915 and Alternatives

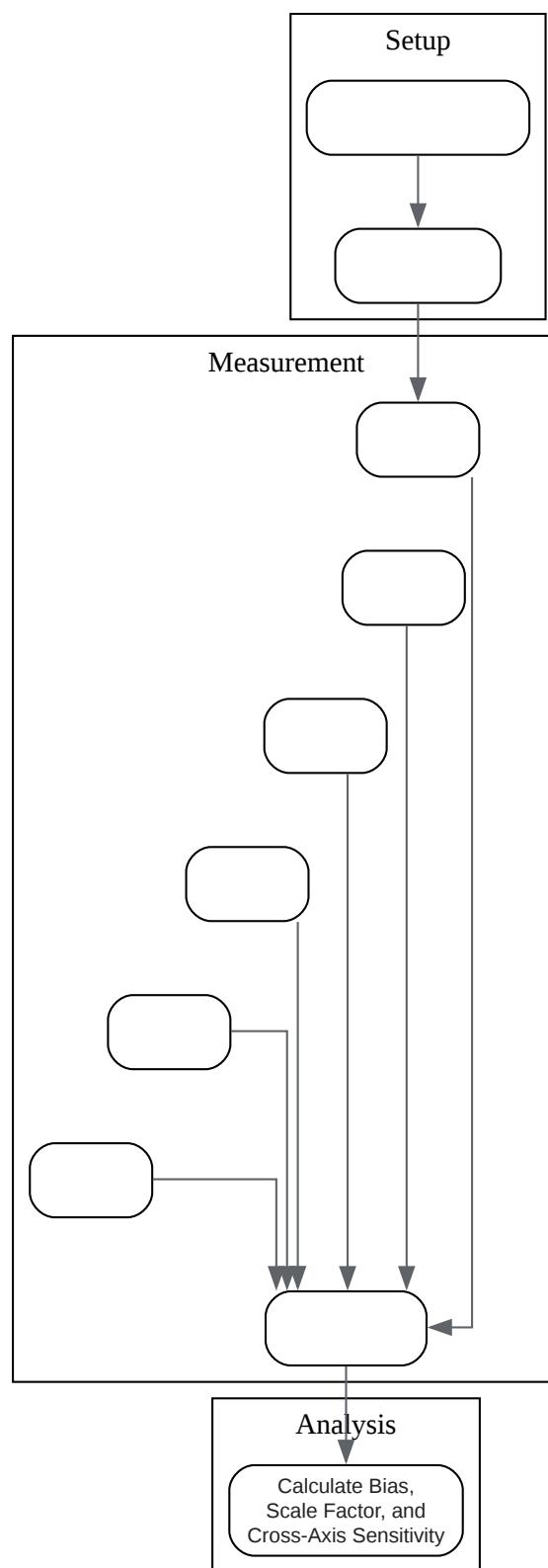
While the manufacturer's datasheet for the CTC **AC915** accelerometer does not explicitly state its cross-axis sensitivity, it is a piezoelectric accelerometer designed for industrial condition monitoring, similar to other models for which this data is available.^{[2][3][4]} Based on

comparable industrial accelerometers, the cross-axis sensitivity of the **AC915** is assumed to be $\leq 5\%$. This guide compares the **AC915** with several alternatives in the same class.

Feature	CTC AC915	Wilcoxon 786A	PCB Piezotronics 352C33	Metrix SA6200A
Sensitivity	100 mV/g	100 mV/g	100 mV/g	100 mV/g
Cross-Axis Sensitivity	$\leq 5\%$ (Assumed)	$\leq 5\%$	$\leq 5\%$ (Typically $\leq 3\%$)	$< 5\%$
Frequency Range ($\pm 3\text{dB}$)	0.5 Hz - 15 kHz	0.5 Hz - 14 kHz	0.5 Hz - 10 kHz ($\pm 5\%$)	0.7 Hz - 10 kHz
Sensing Element	PZT Ceramic	PZT, Shear	Ceramic	Quartz
Weight	91 g	90 g	5.8 g	91 g

Experimental Protocols for Cross-Axis Sensitivity Testing

To empirically determine and verify the cross-axis sensitivity of an accelerometer, two primary methods are employed: a static six-position test and a dynamic test using a vibration shaker.


Static Six-Position Test

This method utilizes the Earth's gravitational field (1 g) as a stable reference acceleration. It is primarily used to determine the bias and scale factor of each axis, but can also provide an indication of cross-axis sensitivity and misalignment.[\[5\]](#)[\[6\]](#)

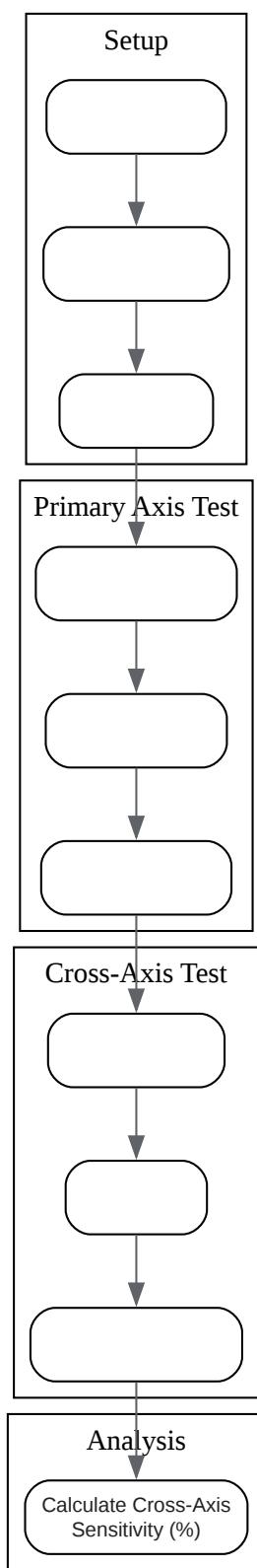
Methodology:

- Mounting: Securely mount the accelerometer to a precision fixture (e.g., a cube) that can be oriented accurately.
- Positioning: Place the fixture on a level surface in six orthogonal positions, such that each axis of the accelerometer points directly up (+1 g) and directly down (-1 g) at some point.

- Data Acquisition: In each position, record the output of all three accelerometer axes after the readings have stabilized.
- Analysis:
 - The output of the axis pointing directly up or down should correspond to +1 g or -1 g, respectively.
 - The output of the two axes perpendicular to the gravity vector should ideally be 0 g. Any non-zero reading on these axes indicates a combination of bias and cross-axis sensitivity.
 - By analyzing the measurements from all six positions, a matrix of sensitivities can be calculated, from which the cross-axis sensitivity terms can be derived.[\[5\]](#)

[Click to download full resolution via product page](#)

Workflow for the Six-Position Static Test.


Dynamic Cross-Axis Sensitivity Test

This method provides a more direct measurement of cross-axis sensitivity by subjecting the accelerometer to a known dynamic input.[7][8]

Methodology:

- Reference Accelerometer: A high-precision reference accelerometer with very low, well-characterized cross-axis sensitivity is required.
- Mounting:
 - Mount the reference accelerometer onto a vibration shaker.
 - Mount the device under test (DUT), in this case the **AC915**, "back-to-back" with the reference accelerometer. Ensure the primary sensing axis of the DUT is aligned with the shaker's motion.
- Primary Axis Test:
 - Drive the shaker with a sinusoidal signal at a specific frequency and amplitude.
 - Record the output from both the reference accelerometer and the DUT.
 - The ratio of the DUT's output to the reference accelerometer's output determines the DUT's sensitivity along its primary axis.
- Cross-Axis Test:
 - Rotate the DUT 90 degrees so that one of its cross-axes is aligned with the shaker's motion.
 - Repeat the sinusoidal excitation at the same frequency and amplitude.
 - Record the output of the DUT's primary sensing axis.
- Calculation:

- The cross-axis sensitivity is calculated as the ratio of the output measured in the cross-axis position to the output measured in the primary-axis position, expressed as a percentage.
- This process is repeated for the other cross-axis.

[Click to download full resolution via product page](#)

Workflow for the Dynamic Cross-Axis Sensitivity Test.

Conclusion

The CTC **AC915** is a robust industrial accelerometer with performance specifications comparable to other leading models in its class. While its cross-axis sensitivity is not explicitly detailed by the manufacturer, it can be reasonably expected to be within the industry standard of $\leq 5\%$. For applications requiring the highest degree of precision, it is recommended that users independently verify the cross-axis sensitivity using the experimental protocols outlined in this guide. This will ensure that the chosen sensor meets the specific demands of the research or development application, minimizing potential sources of measurement error.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. mdpi.com [mdpi.com]
- 2. ctconline.com [ctconline.com]
- 3. ctconline.com [ctconline.com]
- 4. mip.fi [mip.fi]
- 5. An improved six-position calibration method of accelerometer | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. researchgate.net [researchgate.net]
- 7. modalshop.com [modalshop.com]
- 8. How to build a shaker measurement setup to determine accelerometer sensitivity? [ferropermpiezoceramics.com]
- To cite this document: BenchChem. [A Comparative Analysis of Cross-Axis Sensitivity in the AC915 Accelerometer]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15555702#cross-axis-sensitivity-testing-for-the-ac915-accelerometer>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com